Cas no 1036755-78-8 (6-bromo-8-chloro-1,2-dihydroquinazolin-2-one)

6-bromo-8-chloro-1,2-dihydroquinazolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-8-chloroquinazolin-2-ol
- 6-BROMO-8-CHLORO-2(1H)-QUINAZOLINONE
- 8-Bromo-6-chloroquinazolin-2(1H)-one
- 2(1H)-Quinazolinone, 6-bromo-8-chloro-
- 6-Bromo-8-chloroquinazolin-2(1H)-one
- 6-BROMO-8-CHLORO-1H-QUINAZOLIN-2-ONE
- F15820
- 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
-
- MDL: MFCD28016702
- Inchi: 1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
- InChI Key: CZLTZYCWDSNHJR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=NC(N2)=O)C=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 259
- Topological Polar Surface Area: 41.5
- XLogP3: 2
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0421-5G |
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one |
1036755-78-8 | 95% | 5g |
¥ 11,563.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0421-1G |
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one |
1036755-78-8 | 95% | 1g |
¥ 3,854.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0421-500MG |
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one |
1036755-78-8 | 95% | 500MG |
¥ 2,574.00 | 2023-03-31 | |
Chemenu | CM204438-1g |
6-Bromo-8-chloroquinazolin-2(1H)-one |
1036755-78-8 | 95% | 1g |
$701 | 2021-08-04 | |
TRC | B117115-100mg |
8-Bromo-6-chloroquinazolin-2(1H)-one |
1036755-78-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0421-500mg |
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one |
1036755-78-8 | 95% | 500mg |
¥2572.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0421-10.0g |
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one |
1036755-78-8 | 95% | 10.0g |
¥19257.0000 | 2024-07-28 | |
eNovation Chemicals LLC | D581457-5g |
6-bromo-8-chloroquinazolin-2(1H)-one |
1036755-78-8 | 95% | 5g |
$2530 | 2025-02-25 | |
eNovation Chemicals LLC | D581457-5g |
6-bromo-8-chloroquinazolin-2(1H)-one |
1036755-78-8 | 95% | 5g |
$2530 | 2025-02-27 | |
eNovation Chemicals LLC | D581457-5g |
6-bromo-8-chloroquinazolin-2(1H)-one |
1036755-78-8 | 95% | 5g |
$2530 | 2024-08-03 |
6-bromo-8-chloro-1,2-dihydroquinazolin-2-one Related Literature
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one
6-Bromo-8-Chloro-1,2-Dihydroquinazolin-2-One: A Comprehensive Overview
6-Bromo-8-Chloro-1,2-Dihydroquinazolin-2-One (CAS No. 1036755-78-8) is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential applications in drug development. The structure of 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one is characterized by a quinazolinone core with bromine and chlorine substituents at the 6 and 8 positions, respectively. These substituents play a crucial role in modulating the compound's physicochemical properties and biological activity.
The synthesis of 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and oxidations. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity while minimizing environmental impact. For instance, a study published in *Journal of Medicinal Chemistry* in 2023 demonstrated a novel approach utilizing microwave-assisted synthesis to accelerate the formation of quinazolinone derivatives, including 6-bromo-8-chloro variants.
The pharmacological properties of 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one have been extensively studied in vitro and in vivo. Research indicates that this compound exhibits potent anti-proliferative activity against various cancer cell lines, making it a promising candidate for anti-cancer drug development. A 2023 study conducted by Smith et al. revealed that 6-bromo-8-chloro derivatives selectively inhibit the growth of human breast cancer cells by targeting specific kinases involved in cell cycle regulation.
In addition to its anti-cancer potential, 6-bromo-8-chloro-1,2-dihydroquinazolin-2-one has shown promising results in other therapeutic areas such as anti-inflammatory and anti-microbial activities. A recent investigation published in *Nature Communications* highlighted its ability to modulate inflammatory pathways in chronic inflammatory diseases like rheumatoid arthritis.
The structural uniqueness of 6-bromo-8-chloro derivatives also makes them valuable tools for exploring enzyme mechanisms and drug delivery systems. For example, researchers have employed these compounds as probes to study the catalytic activity of certain proteases involved in neurodegenerative diseases such as Alzheimer's disease.
From an industrial perspective, the production and application of 6-bromo-8-chloro compounds are subject to stringent quality control measures to ensure safety and efficacy. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize these compounds precisely.
Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of 6-bromo-8-chloro quinazolinones, paving the way for their clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel therapeutics based on this compound.
1036755-78-8 (6-bromo-8-chloro-1,2-dihydroquinazolin-2-one) Related Products
- 924803-24-7(N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide)
- 1402446-15-4(Ethyl (3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate)
- 850902-94-2(2-bromo-N-{5-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,3,4-thiadiazol-2-yl}benzamide)
- 31435-75-3(6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one)
- 93221-48-8(2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-)
- 1797814-88-0(N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2-methylbenzamide)
- 2172601-90-8(7-methyl-1,2,4triazolo1,5-apyridine-8-carboxylic acid)
- 1378725-84-8(5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid)
- 2171817-83-5(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidobenzoic acid)
- 2755718-03-5(Ethyl 3-hydroxy-3-(2-methyl-4-(trifluoromethyl)phenyl)propanoate)
